molecular formula C21H15F3N4O2S B15098926 N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide

N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide

Cat. No.: B15098926
M. Wt: 444.4 g/mol
InChI Key: CVNDXWXJFHEKOG-UHFFFAOYSA-N
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Description

N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a trifluoromethyl group, and a benzenesulfonamide moiety, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core, introduction of the trifluoromethyl group, and sulfonamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve selectivity . Additionally, the recovery and recycling of palladium catalysts can enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the quinoxaline core can interact with nucleic acids or other biomolecules . These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide is unique due to its combination of a quinoxaline core, trifluoromethyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15F3N4O2S

Molecular Weight

444.4 g/mol

IUPAC Name

N-[3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-6-8-15(13-14)25-19-20(27-18-12-5-4-11-17(18)26-19)28-31(29,30)16-9-2-1-3-10-16/h1-13H,(H,25,26)(H,27,28)

InChI Key

CVNDXWXJFHEKOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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